4-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-3H,4H-pyrido[2,3-b]pyrazin-3-one
Description
Properties
IUPAC Name |
4-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]pyrido[2,3-b]pyrazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClF4N7O/c23-16-10-14(22(25,26)27)12-30-18(16)28-8-9-34-20-17(2-1-7-29-20)32-19(21(34)35)33-31-11-13-3-5-15(24)6-4-13/h1-7,10-12H,8-9H2,(H,28,30)(H,32,33)/b31-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLQTRZORQKCQV-QFDQHJFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)C(=N2)NN=CC3=CC=C(C=C3)F)CCNC4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(N=C1)N(C(=O)C(=N2)N/N=C/C3=CC=C(C=C3)F)CCNC4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClF4N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-3H,4H-pyrido[2,3-b]pyrazin-3-one, often referred to as a pyrido-pyrazin derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and related research findings.
Chemical Structure and Properties
The compound's structure features a pyrido[2,3-b]pyrazin core with various functional groups that contribute to its biological activity. The presence of the trifluoromethyl group is notable for its role in enhancing lipophilicity and bioactivity in drug design.
Research indicates that compounds containing pyrido-pyrazin structures often exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit key enzymes involved in cancer proliferation and inflammation. For instance, studies on similar compounds indicate that they may inhibit dihydrofolate reductase (DHFR) and other kinases crucial for cellular metabolism and growth .
- Antimicrobial Activity : Some pyrido-pyrazin derivatives demonstrate antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
Biological Activity Data
Case Studies
- Anticancer Properties : A study evaluated the cytotoxic effects of a similar pyrido-pyrazin compound on various cancer cell lines. Results showed significant inhibition of cell growth at micromolar concentrations, suggesting that structural modifications could enhance potency .
- Antimicrobial Efficacy : Another investigation explored the antimicrobial activity of trifluoromethyl-containing derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a new antimicrobial agent .
Research Findings
Recent literature emphasizes the importance of the trifluoromethyl group in enhancing biological activity. For example, SAR (Structure-Activity Relationship) studies demonstrate that the incorporation of this group significantly increases potency against specific targets .
Moreover, the hydrazine moiety present in the compound has been linked to improved interaction with biological targets due to its ability to form hydrogen bonds, thereby stabilizing enzyme-inhibitor complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
